
(Ethyne-1-ylium)-2-ylradical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicarbon(1+) is a diatomic carbon.
Wissenschaftliche Forschungsanwendungen
Chemical Vapour Deposition
(Ethyne-1-ylium)-2-ylradical, also known as ethyne, plays a role in the chemical vapor deposition (CVD) process. It is a byproduct in the UV laser photolysis of selenophene and tellurophene, leading to the deposition of selenium and tellurium films. These films' properties were studied using techniques like XPS, SEM, and UV spectroscopy (Pola, Bastl, Šubrt, & Ouchi, 2000).
Astrochemistry
In astrochemistry, the reaction between the ethynyl radical (C2H) and methylacetylene (CH3CCH) is of interest. This reaction, which involves ethyne, produces compounds like ethynylallene and pentadiyne, providing insights into chemical processes in cold molecular clouds and planetary atmospheres (Stahl, Schleyer, Bettinger, Kaiser, Lee, & Schaefer, 2001).
Tropospheric Oxidation
The tropospheric oxidation of ethyne (acetylene, C2H2) is significant in atmospheric chemistry. The oxidation process, involving ethyne, includes the formation of peroxyl radicals and leads to products like formic acid and glyoxal. This study improves our understanding of atmospheric chemistry processes (Maranzana, Barker, & Tonachini, 2008).
NMR Spectroscopy
In NMR spectroscopy, the study of ethyne is crucial for understanding CC spin-spin coupling tensors and nuclear shielding tensors. This research enhances our knowledge of molecular structure and dynamics (Kaski, Lantto, Vaara, & Jokisaari, 1998).
Semiconductor Research
The photolysis of selenophene and tellurophene, involving ethyne, leads to the deposition of semiconductor films. This process is important for the development of semiconductor materials and electronic devices (Pola & Ouchi, 2000).
Surface Chemistry
Ethyne's adsorption on surfaces like Pd(100) is studied using techniques like reflection-absorption infrared spectroscopy (RAIRS). These studies are crucial for understanding surface reactions and catalysis (Camplin, Eve, & Mccash, 2000).
Metal Coordination Chemistry
In metal coordination chemistry, ethyne-containing ligands are used to form complexes with metals like silver. This research contributes to the development of new materials and catalysts (Greco, Hysell, Goldenberg, Rheingold, & Tor, 2006).
Eigenschaften
Molekularformel |
C2+ |
|---|---|
Molekulargewicht |
24.02 g/mol |
IUPAC-Name |
ethyne |
InChI |
InChI=1S/C2/c1-2/q+1 |
InChI-Schlüssel |
ADIRGMFQWJHVBM-UHFFFAOYSA-N |
SMILES |
[C]#[C+] |
Kanonische SMILES |
[C]#[C+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1235547.png)
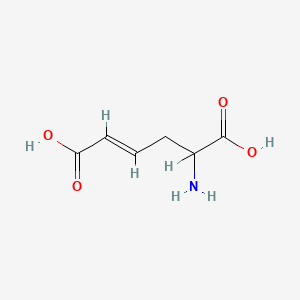
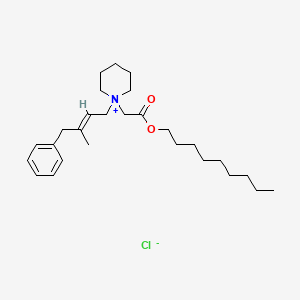
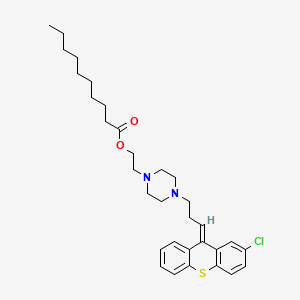
![1H-Pyrazolo[3,4-b]quinoxaline](/img/structure/B1235557.png)
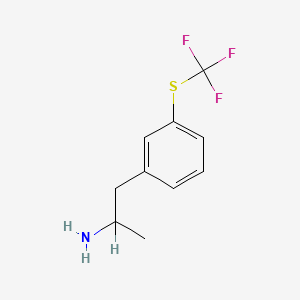


![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)
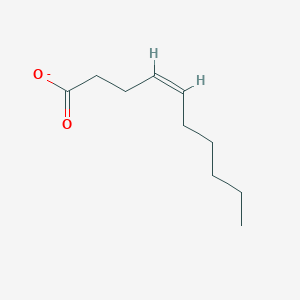
![[18F]Fdpn](/img/structure/B1235566.png)
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
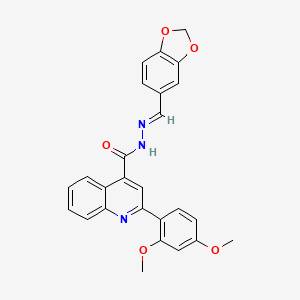
![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)